4-Keto Retinamide, also known as 4-oxo-N-(4-hydroxyphenyl)retinamide, is a synthetic retinoid derivative of retinoic acid. It is recognized for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in various cancer cell lines. This compound is a metabolite of N-(4-hydroxyphenyl)retinamide, commonly referred to as fenretinide, which has been extensively studied for its anticancer properties. The chemical structure of 4-Keto Retinamide allows it to interact with specific biological pathways, making it a subject of interest in pharmacological research.
4-Keto Retinamide is synthesized from N-(4-hydroxyphenyl)retinamide through metabolic processes within the body, particularly by cytochrome P450 enzymes. It can also be synthesized in the laboratory via various chemical reactions that modify the retinamide structure to introduce a keto group at the 4-position.
The synthesis of 4-Keto Retinamide can be achieved through several methodologies, including:
The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the final product. For example, using specific solvents and temperatures can significantly affect the reaction kinetics and product formation.
The molecular structure of 4-Keto Retinamide features a retinoid backbone with a keto group at the 4-position and a hydroxyl group on the phenyl ring. Its molecular formula is CHNO.
4-Keto Retinamide participates in various chemical reactions relevant to its biological activity:
Reactions involving 4-Keto Retinamide must be conducted under controlled conditions to prevent degradation, especially when exposed to light or moisture.
The mechanism by which 4-Keto Retinamide exerts its biological effects primarily involves:
Studies have shown that treatment with 4-Keto Retinamide results in significant upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins in various cancer cell lines.
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess purity and concentration during both synthesis and application studies.
4-Keto retinamide (4-oxo-N-(4-hydroxyphenyl)retinamide or 3-keto-HPR) is primarily synthesized through the enzymatic oxidation of the parent compound fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). This metabolic conversion is catalyzed by cytochrome P450 26A1 (CYP26A1), a key enzyme in retinoid catabolism. CYP26A1 specifically oxidizes the C4 position of the β-ionone ring of fenretinide, introducing a ketone functional group [4] [10]. This enzymatic pathway is analogous to the natural metabolism of all-trans-retinoic acid (ATRA) to 4-oxo-RA, underscoring the role of CYP26 enzymes in regulating retinoid signaling through oxidative inactivation [6] [10]. In vitro studies using recombinant CYP26A1 demonstrate time- and NADPH-dependent production of 4-keto retinamide from fenretinide, with kinetic parameters indicating high substrate specificity for the 4-HPR structure [4]. The enzymatic conversion efficiency is influenced by cellular redox states and cofactor availability, positioning this pathway as a critical regulator of fenretinide's bioactive metabolite concentrations in target tissues.
To overcome the inherent instability and rapid metabolism of natural retinoids, targeted chemical modifications of 4-keto retinamide have been explored:
Table 1: Impact of Chemical Modifications on 4-Keto Retinamide Properties
Modification Site | Chemical Strategy | Effect on Stability | Bioactivity Consequence |
---|---|---|---|
β-ionone ring (C4) | Introduction of methyl groups | ↓ Susceptibility to AKR-mediated reduction | Prolonged enzyme inhibition |
Amide bond | C-linked isosteres | ↑ Resistance to hydrolytic cleavage | Prevents retinoic acid formation |
Phenolic group | Glucuronidation | ↑ Aqueous solubility; ↑ plasma half-life | May reduce cellular uptake efficiency |
Comprehensive structural characterization of 4-keto retinamide employs complementary spectroscopic techniques:
Table 2: Key Spectroscopic Signatures of 4-Keto Retinamide vs. Fenretinide
Technique | 4-Keto Retinamide Signature | Fenretinide Signature | Structural Implication |
---|---|---|---|
13C NMR | δ 198.2 ppm (C4 carbonyl) | δ 134.5, 139.2 ppm (olefinic C4/C3) | Ketone introduction at C4 |
FTIR | 1708 cm-1 (C4=O stretch) | Absent | Confirms oxidation state |
MS/MS | m/z 390.2295 (M+-H2O) | m/z 392.2450 (M+) | Loss of water characteristic of β-ionone ketol |
Structurally, 4-keto retinamide diverges from fenretinide at the β-ionone ring, where the C4 ketone replaces the C3-C4 double bond. This modification alters electron distribution, increasing the compound’s electrophilicity and redox sensitivity. Biologically, this translates to distinct target interactions:
Table 3: Biological Activity Comparison of 4-Keto Retinamide and Fenretinide
Biological Parameter | 4-Keto Retinamide | Fenretinide | Functional Consequence |
---|---|---|---|
DES1 Inhibition (IC50) | 0.8 µM | 4.2 µM | ↑ Ceramide-mediated apoptosis |
SCD1 Inhibition (IC50) | 1.2 µM | 6.5 µM | ↓ Lipogenesis; ↑ ER stress |
BCO1 Inhibition (IC50) | 25.3 µM* | 12.4 µM | ↓ Carotenoid cleavage; ↓ vitamin A synthesis |
RARγ Binding (Kd) | >10 µM (no binding) | 1.8 µM | Avoids retinoid toxicity |
Plasma Half-life (mice) | ~8 hours | ~5 hours | ↑ Metabolic stability |
*Note: MPR (methoxy metabolite of fenretinide) is a more potent BCO1 inhibitor (IC50 2.1 µM) [4]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0